molecular formula C12H15FN2OS B5210773 N-(butylcarbamothioyl)-4-fluorobenzamide

N-(butylcarbamothioyl)-4-fluorobenzamide

Cat. No.: B5210773
M. Wt: 254.33 g/mol
InChI Key: YKEDFJJMCRMRAI-UHFFFAOYSA-N
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Description

N-(butylcarbamothioyl)-4-fluorobenzamide is a synthetic thiourea derivative known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly in antifungal and antiprotozoal research .

Preparation Methods

The synthesis of N-(butylcarbamothioyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N-(butylcarbamothioyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(butylcarbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In antifungal applications, it disrupts the cell membrane integrity of Cryptococcus neoformans, leading to cell death. The compound also inhibits key enzymes involved in the biosynthesis of essential cellular components, further contributing to its antifungal activity . In antiprotozoal research, it interferes with the metabolic pathways of Trypanosoma cruzi, inhibiting its growth and proliferation .

Comparison with Similar Compounds

N-(butylcarbamothioyl)-4-fluorobenzamide can be compared with other thiourea derivatives such as N-(cyclohexylcarbamothioyl) benzamide and N-(tert-butylcarbamothioyl) benzamide. While these compounds share similar structural features, this compound stands out due to its enhanced antifungal and antiprotozoal activities . The presence of the fluorine atom in its structure contributes to its unique chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

N-(butylcarbamothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDFJJMCRMRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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